molecular formula C24H27N3O3 B2699289 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide CAS No. 894002-01-8

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide

Cat. No. B2699289
CAS RN: 894002-01-8
M. Wt: 405.498
InChI Key: AJUMWYSNIQSHPX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a diethylamino group, and a phenethylacetamide group. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and phenethylacetamide groups suggests that this compound may have interesting electronic properties, as these groups are known to participate in pi stacking and hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the diethylamino group could make it a base, while the presence of the amide group could allow it to participate in hydrogen bonding .

Scientific Research Applications

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential uses. For example, it could be interesting to explore whether this compound has any biological activity, given the presence of the indole and phenethylacetamide groups .

properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-3-26(4-2)22(28)17-27-16-20(19-12-8-9-13-21(19)27)23(29)24(30)25-15-14-18-10-6-5-7-11-18/h5-13,16H,3-4,14-15,17H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUMWYSNIQSHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide

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